Cas no 1095538-83-2 (Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester)

Carbamic acid N-[2-(2-thiazolyl)ethyl]- 1,1-dimethylethyl ester is a protected amine derivative characterized by a carbamate functional group linked via an amide bond to an ethyl side chain bearing a 2-thiazolyl moiety. The tert-butyl ester group provides enhanced stability compared to other common esters and can be selectively removed under mild acidic conditions. This compound represents a useful synthetic intermediate and protecting group for amino functionalities derived from 2-substituted ethanamines or related scaffolds incorporating the heterocyclic thiazole ring. Its structure allows for further elaboration on the nitrogen or sulfur atoms of the heterocycle, potentially leading to derivatives with specific biological or chemical activities.
Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester structure
1095538-83-2 structure
Product name:Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester
CAS No:1095538-83-2
MF:C10H16N2O2S
MW:228.31
CID:5524269
PubChem ID:57732983

Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester
    • tert-butyl 2-(thiazol-2-yl)ethylcarbamate
    • F86496
    • tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate
    • tert-butylN-[2-(1,3-thiazol-2-yl)ethyl]carbamate
    • AKOS013101399
    • TERT-BUTYL (2-(THIAZOL-2-YL)ETHYL)CARBAMATE
    • 1095538-83-2
    • SCHEMBL3654698
    • Inchi: 1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8-11-6-7-15-8/h6-7H,4-5H2,1-3H3,(H,12,13)
    • InChI Key: OAXRZWYVAKGJPQ-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NCCC1=NC=CS1

Computed Properties

  • Exact Mass: 228.09324893g/mol
  • Monoisotopic Mass: 228.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 79.5Ų

Experimental Properties

  • Density: 1.142±0.06 g/cm3(Predicted)
  • Boiling Point: 342.1±25.0 °C(Predicted)
  • pka: 12.15±0.46(Predicted)

Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539655-5g
Tert-butyl (2-(thiazol-2-yl)ethyl)carbamate
1095538-83-2 98%
5g
¥11016.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539655-1g
Tert-butyl (2-(thiazol-2-yl)ethyl)carbamate
1095538-83-2 98%
1g
¥3672.00 2024-08-09

Additional information on Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester

Carbamic Acid, N-[2-(2-Thiazolyl)ethyl]-, 1,1-Dimethylethyl Ester (CAS No. 1095538-83-2): An Overview

Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester (CAS No. 1095538-83-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-Thiazole Ethyl Carbamate, is a protected thiazole derivative that has garnered attention for its potential in the development of novel therapeutics and as a valuable intermediate in organic synthesis.

The structure of Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester consists of a thiazole ring attached to an ethyl group, which is further functionalized with a carbamate moiety protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely used in peptide synthesis and organic chemistry due to its ease of removal under mild acidic conditions, making it an ideal choice for the synthesis of complex molecules.

In recent years, thiazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiazole ring in Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester contributes to its potential as a lead compound for the development of new drugs. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported that thiazole-containing compounds exhibited potent antitumor activity against various cancer cell lines, highlighting the significance of this structural motif in drug discovery.

The synthesis of Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-(2-thiazolyl)ethylamine with di-tert-butyl dicarbonate (Boc2O). This reaction proceeds via nucleophilic substitution and results in the formation of the protected amine. The Boc group can be selectively removed using trifluoroacetic acid (TFA) or other mild acids, allowing for further functionalization or coupling reactions. This synthetic route is well-documented and has been optimized to achieve high yields and purity levels.

One of the key applications of Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester is in the synthesis of peptides and peptidomimetics. The Boc protection strategy ensures that the amino group remains inert during subsequent synthetic steps, preventing unwanted side reactions. This property makes it an essential building block in solid-phase peptide synthesis (SPPS), where it can be used to construct complex peptide sequences with high efficiency and fidelity.

Moreover, Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester has shown promise in the development of small molecule inhibitors targeting specific enzymes and receptors. For example, a study published in *Bioorganic & Medicinal Chemistry Letters* in 2020 demonstrated that thiazole-containing compounds were effective inhibitors of human carbonic anhydrase II (hCA II), a key enzyme involved in various physiological processes. The ability to modulate enzyme activity through small molecule inhibitors has significant implications for treating diseases such as glaucoma and epilepsy.

The safety profile of Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester is another important consideration for its use in pharmaceutical research. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that exposure to high concentrations or prolonged contact may pose health risks. Therefore, appropriate personal protective equipment (PPE) and ventilation should be used when handling this compound.

In conclusion, Carbamic acid, N-[2-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester (CAS No. 1095538-83-2) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups make it an excellent candidate for the development of novel therapeutics and as an intermediate in organic synthesis. Ongoing research continues to explore its potential biological activities and synthetic utility, further solidifying its importance in the field.

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